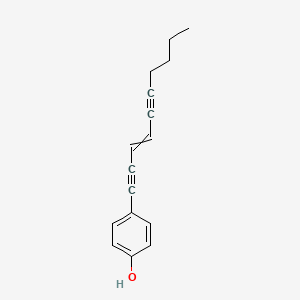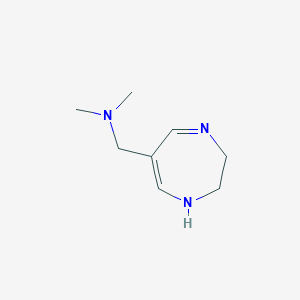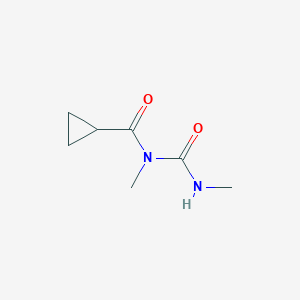
N-Methyl-N-(methylcarbamoyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(methylcarbamoyl)cyclopropanecarboxamide is a chemical compound with a unique structure that includes a cyclopropane ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(methylcarbamoyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N-methyl-N-(methylcarbamoyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include carbamoyl chlorides and amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(methylcarbamoyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-N-(methylcarbamoyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of N-Methyl-N-(methylcarbamoyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide, N-methyl: This compound shares a similar structure but lacks the N-(methylcarbamoyl) group.
Methyl carbamate: Another related compound with similar functional groups but different structural features.
Uniqueness
N-Methyl-N-(methylcarbamoyl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropane ring and the N-(methylcarbamoyl) group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
529487-66-9 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N-methyl-N-(methylcarbamoyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-8-7(11)9(2)6(10)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
LLOLZXXDRKWZOD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


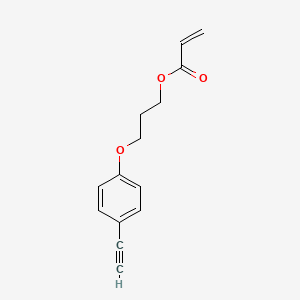

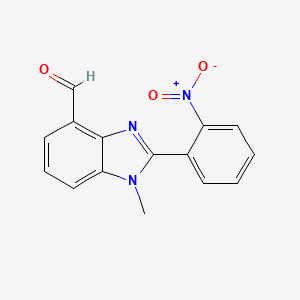
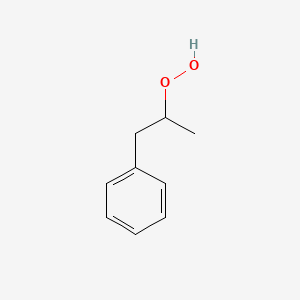
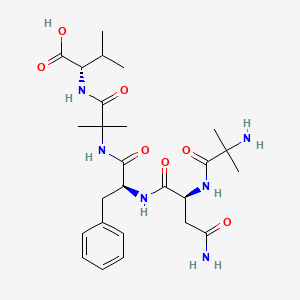
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
